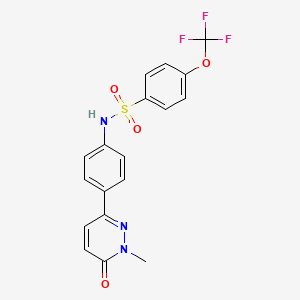

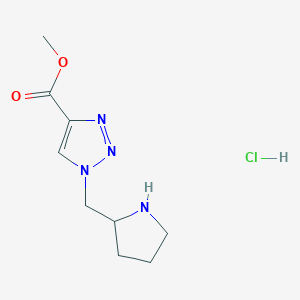

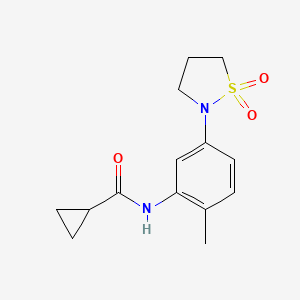

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of significant interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored, revealing structure-activity relationships and their role as inhibitors of kynurenine 3-hydroxylase . Similarly, the creation of benzenesulfonamides with phenyl-1,2,3-triazole moieties has been reported, with a focus on their inhibition of carbonic anhydrase isoforms and potential glaucoma treatment . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, to investigate their cytotoxicity and carbonic anhydrase inhibition . Additionally, the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide have been characterized, with a focus on the molecular interactions within the crystal .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network . In another example, the structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays twisted N-phenyl rings with respect to the phenylsulfonamide group and forms dimers via hydrogen bonds in the crystal .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring. The compounds synthesized in the studies mentioned exhibit a range of biological activities, such as inhibition of kynurenine 3-hydroxylase and carbonic anhydrase . These activities are a direct result of the compounds' ability to interact with enzymes, which is often mediated by the formation of hydrogen bonds and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The presence of various substituents can significantly affect properties such as solubility, melting point, and biological activity. For example, the introduction of triazole moieties and flexible linkers in benzenesulfonamides has been shown to result in potent inhibition of certain carbonic anhydrase isoforms and intraocular pressure lowering activity . The cytotoxic activities of some derivatives also highlight the importance of specific substituents in determining the biological properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Biochemical and Enzymatic Activity Studies

Benzenesulfonamide derivatives have been extensively studied for their biochemical and enzymatic inhibition capabilities. For instance, studies have demonstrated the synthesis of benzenesulfonamide Schiff bases, revealing their potential as enzyme inhibitors against AChE and BChE enzymes. Molecular docking studies further support these findings, indicating potential applications in neurodegenerative disease research (Kausar et al., 2019).

Antioxidant Potential

The antioxidant properties of benzenesulfonamide derivatives have been explored, with certain compounds showing significant scavenging activity. This suggests a possible role in combating oxidative stress-related conditions (Kausar et al., 2019).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of benzenesulfonamide derivatives have been evaluated, with some compounds demonstrating potent activity against a range of bacteria and fungi. This indicates their potential as leads for the development of new antimicrobial agents (Sarvaiya et al., 2019).

Anticancer and Anti-HIV Potential

Certain benzenesulfonamide derivatives have shown promising results in anticancer and anti-HIV activity screenings. The ability of these compounds to exhibit moderate to potent activity against specific cancer cell lines and HIV indicates their potential for further development into therapeutic agents (Pomarnacka & Kedra, 2003).

Eigenschaften

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-24-17(25)11-10-16(22-24)12-2-4-13(5-3-12)23-29(26,27)15-8-6-14(7-9-15)28-18(19,20)21/h2-11,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTGVQIYKVXBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2519919.png)

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)

![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)